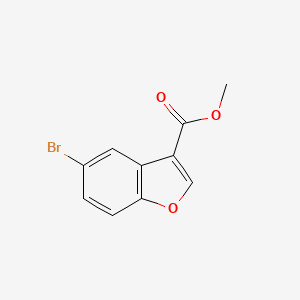

Methyl 5-bromobenzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENJLYABPWSPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromobenzofuran 3 Carboxylate

Precursor Synthesis and Convergent Approaches to the Benzofuran (B130515) Core

The assembly of the benzofuran scaffold is a critical step in the synthesis of Methyl 5-bromobenzofuran-3-carboxylate. Various precursors and convergent strategies have been developed to efficiently construct this heterocyclic system.

Derivation from 5-Bromobenzofuran-3(2H)-one Precursors

One potential pathway to this compound involves the utilization of 5-Bromobenzofuran-3(2H)-one as a key precursor. Although direct conversion methods are not extensively documented in the reviewed literature, the general reactivity of benzofuran-3(2H)-ones suggests a plausible synthetic route. The transformation would likely involve the introduction of a carboxylate group at the C3 position. This could potentially be achieved through a two-step process involving an initial reaction to form a suitable intermediate, followed by conversion to the methyl ester. For instance, a common strategy for functionalizing the C3 position of benzofuranones is through reactions involving the enolate.

A related transformation has been described for the synthesis of 3-substituted-benzofuran-2(3H)-ones from alkenylphenols via a palladium-catalyzed intramolecular alkoxycarbonylation. nih.gov This suggests that carbonylation reactions are a viable method for introducing carbonyl groups into the benzofuranone system.

Analogous Preparations of this compound from Related Aryl Halides

A more extensively documented approach to the synthesis of benzofuran-3-carboxylates involves the cyclization of appropriately substituted aryl halides. A practical two-step procedure for the preparation of 2-unsubstituted 1-benzo[b]furan-3-carboxylic acid methyl esters has been reported, which utilizes a copper-catalyzed intramolecular C–O bond formation. clockss.org This method starts from methyl o-bromophenylacetates and provides an efficient route to the title compounds in good to excellent yields. clockss.org

In a similar vein, the synthesis of various substituted benzofuran-2-carboxylate derivatives has been achieved starting from salicylaldehydes and α-bromo esters in the presence of a base. niscair.res.in Although this method targets the 2-carboxylate isomer, it highlights the general strategy of constructing the furan (B31954) ring from phenolic precursors.

Furthermore, the synthesis of a related compound, 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, has been reported, which involves the construction of the benzofuran moiety from a substituted salicylaldehyde. nih.gov This underscores the utility of halogenated phenols as precursors in the synthesis of complex benzofuran derivatives.

Key Synthetic Pathways for this compound

Several key synthetic pathways have been identified for the efficient construction of the this compound scaffold. These methods often employ transition-metal catalysis to achieve high selectivity and yield.

Palladium-Catalyzed Carbonylation Protocols in this compound Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carbonyl groups into aromatic systems. While a direct palladium-catalyzed carbonylation of a 3-halo-5-bromobenzofuran to yield this compound is not explicitly detailed in the available literature, the general applicability of this methodology is well-established for the synthesis of benzofuran-3-carboxylates. organic-chemistry.orgnih.govresearchgate.net

A highly effective cocatalysis system (PdI2-thiourea and CBr4) has been shown to enable the carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates. organic-chemistry.org This reaction proceeds via the formation of a palladium-acetylide intermediate, followed by carbon monoxide insertion and subsequent cyclization.

A recent study reported a palladium-catalyzed three-component cascade carbonylation reaction of iodoarene-tethered propargyl ethers with an amine and carbon monoxide to construct benzofuran derivatives. nih.gov This cascade reaction involves a sequence of oxidative addition, unsaturated bond migration, carbonyl insertion, and nucleophilic attack. nih.gov

The following table outlines representative conditions for palladium-catalyzed carbonylation reactions leading to benzofuran-3-carboxylate derivatives, which could be adapted for the synthesis of the target molecule.

| Catalyst System | Substrate | Reagents | Solvent | Yield | Reference |

| PdI2-thiourea, CBr4 | o-hydroxylarylacetylenes | CO, CH3OH | Not Specified | Good | organic-chemistry.org |

| Pd(OAc)2, dppf | iodoarene-tethered propargyl ethers | CO, Amine | Not Specified | Moderate to Good | nih.gov |

Utilization of Triflate Intermediates in Benzofuran Ring Functionalization Leading to this compound

Triflate intermediates are widely used in organic synthesis as they are excellent leaving groups, facilitating a variety of cross-coupling reactions. The use of triflates derived from benzofuranones is a known strategy for the synthesis of functionalized benzofurans. nih.gov A triflic-acid-mediated synthesis of benzofuran derivatives from o-alkynylphenols has been reported, demonstrating the role of triflic acid in promoting the cyclization process. nih.gov

More specifically, benzophosphol-3-yl triflates have been successfully employed as precursors for the synthesis of 3-arylbenzophosphole oxides via Suzuki-Miyaura coupling reactions. acs.org This highlights the reactivity of triflates at the 3-position of a five-membered heterocyclic ring fused to a benzene (B151609) ring.

While a direct synthesis of this compound from a 5-bromo-3-triflyloxybenzofuran intermediate is not explicitly described, this approach represents a highly plausible synthetic route. The synthesis would likely involve the preparation of 5-bromo-3-hydroxybenzofuran, followed by triflation and a subsequent palladium-catalyzed carbonylation in the presence of methanol.

Optimization of Reaction Parameters and Strategies for Yield Enhancement in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product in any synthetic protocol. For the synthesis of benzofuran derivatives, several factors can be fine-tuned to enhance the reaction efficiency.

In the context of copper-catalyzed synthesis of methyl benzo[b]furan-3-carboxylates, a study systematically investigated the effect of different copper catalysts, bases, and reaction temperatures. clockss.org It was found that using 5 mol% of copper(I) iodide as the catalyst at 100 °C provided the optimal conditions for the intramolecular C-O bond formation. clockss.org

For palladium-catalyzed reactions, the choice of ligand and base can significantly impact the outcome. In the direct 3-arylation of benzofurans, it was observed that higher yields were obtained with electron-deficient aryl bromides. nih.gov

In the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, various silver(I) reagents were evaluated, with silver(I) oxide proving to be the most efficient oxidant. scielo.brchemrxiv.org The choice of solvent also played a critical role, with acetonitrile (B52724) providing the best balance between conversion and selectivity. scielo.brchemrxiv.org

The following table summarizes the optimization of reaction conditions for the synthesis of related benzofuran derivatives, which could inform the optimization of the synthesis of this compound.

| Reaction Type | Optimized Parameter | Condition | Effect | Reference |

| Copper-catalyzed cyclization | Catalyst Loading | 5 mol% CuI | High Yield | clockss.org |

| Silver-promoted oxidative coupling | Oxidant | 0.5 equiv. Ag2O | Best balance of conversion and selectivity | scielo.brchemrxiv.org |

| Silver-promoted oxidative coupling | Solvent | Acetonitrile | "Greener" solvent with good selectivity | scielo.brchemrxiv.org |

Green Chemistry Approaches and Sustainable Protocols for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety and efficiency. Research in this area for benzofuran derivatives has explored several innovative strategies, including the use of alternative energy sources, greener solvents, and more efficient catalytic systems. While specific green chemistry protocols exclusively for this compound are still an emerging area of research, the application of these principles to the broader class of benzofurans provides a clear pathway for its sustainable production.

One of the key areas of development is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of various benzofuran analogs has been successfully achieved using microwave irradiation, often in shorter time frames and with cleaner reaction profiles. scispace.com The application of microwave energy to the cyclization or coupling reactions involved in the formation of the benzofuran ring system holds considerable promise for a more sustainable synthesis of this compound.

Another promising green approach is the development of flow chemistry processes. Continuous-flow systems offer numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. A sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones using a heterogeneous catalyst, Amberlyst-15H, which can be recovered and reused. nih.gov This methodology, which combines cyclocondensation and subsequent Friedel-Crafts alkylation in a continuous process, showcases the potential for developing a sustainable flow synthesis of related benzofuran-3-carboxylates. nih.gov

The use of greener solvents and catalysts is also a cornerstone of sustainable chemical production. Efforts have been made to replace hazardous solvents with more environmentally benign alternatives. Furthermore, the development of highly efficient and recyclable catalysts is a key research focus. For example, a simple and practical method for preparing methyl benzo[b]furan-3-carboxylates utilizes a copper-catalyzed intramolecular C–O bond-forming reaction. This procedure can be performed in the air and allows for the synthesis of the target compounds in high yields, sometimes even without the need for column chromatography purification. clockss.org While this specific study did not include the 5-bromo derivative, the methodology is general and could likely be adapted.

Electrochemical methods also present an environmentally friendly route for the synthesis of benzofuran derivatives, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.org The application of such electrochemical cyclization strategies to suitable precursors could provide a sustainable pathway to this compound.

While detailed research findings and comprehensive data tables for the dedicated green synthesis of this compound are not yet widely available in the public domain, the general trends in benzofuran synthesis point towards a future where sustainable protocols will be paramount. The table below summarizes some green chemistry approaches that have been applied to the synthesis of related benzofuran compounds and which could be adapted for the target molecule.

Table 1: Overview of Green Chemistry Approaches for Benzofuran Synthesis

| Green Chemistry Approach | Key Features | Potential Application to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. scispace.com | Acceleration of cyclization or coupling steps. |

| Continuous-Flow Chemistry | Enhanced safety, scalability, and catalyst recyclability. nih.gov | Development of an automated and sustainable production process. |

| Copper-Catalyzed Cyclization | Use of a less toxic and more abundant metal catalyst, potential for air-stable reactions. clockss.org | A more economical and environmentally friendly alternative to palladium-based catalysts. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, mild reaction conditions. rsc.org | A clean method for the key cyclization step. |

The ongoing development in these areas is expected to lead to dedicated and optimized sustainable protocols for the production of this compound, aligning its synthesis with the principles of modern, environmentally conscious chemistry.

Elucidating the Reactivity Profile and Chemical Transformations of Methyl 5 Bromobenzofuran 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions Involving Methyl 5-bromobenzofuran-3-carboxylate

The reactivity of the benzofuran (B130515) ring system is influenced by the fusion of the benzene (B151609) and furan (B31954) rings and the presence of substituents. The benzofuran nucleus is generally prone to electrophilic substitution reactions. nih.gov The preferred site of attack is typically the C-2 position, followed by the C-3 position, due to the electron-donating effect of the furan oxygen atom. nih.govtandfonline.com However, in this compound, the presence of two electron-withdrawing groups—the bromine atom at C-5 and the methyl carboxylate group at C-3—deactivates the ring towards electrophilic attack. The ester group at C-3 sterically hinders and electronically deactivates the C-2 position, which is the most common site for electrophilic substitution in unsubstituted benzofurans.

Conversely, the electron-withdrawing nature of the substituents facilitates nucleophilic substitution reactions. The bromine atom at the C-5 position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the ester group, which helps to stabilize the negative charge in the Meisenheimer intermediate, enhances the feasibility of this reaction. For instance, piperazine (B1678402) has been shown to displace a bromine atom on a benzofuran ring to form 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904) in the synthesis of Vilazodone. chemsynthesis.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-5 Bromine Position of this compound

The carbon-bromine bond at the C-5 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. youtube.comniscair.res.in

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. researchgate.netchemicalbook.com The C-5 bromine atom of this compound makes it a suitable substrate for this transformation, allowing for the introduction of various aryl and heteroaryl groups. Research on the closely related isomer, methyl 5-bromobenzofuran-2-carboxylate, has demonstrated high efficiency in Suzuki couplings with a range of arylboronic acids using a palladium(II)-complex as a pre-catalyst under microwave irradiation. masterorganicchemistry.comorganic-chemistry.org These conditions lead to excellent yields of the corresponding 5-arylbenzofuran products. organic-chemistry.org Similar reactivity and high yields are anticipated for the C-3 carboxylate isomer.

Table 1: Example of Suzuki-Miyaura Coupling with Methyl 5-bromobenzofuran-2-carboxylate and Various Arylboronic Acids organic-chemistry.org

| Entry | Arylboronic Acid Partner | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | 0.1 | 23 | 97 |

| 2 | 4-Chlorophenylboronic acid | 0.1 | 25 | 96 |

| 3 | 4-Methylphenylboronic acid | 0.1 | 20 | 98 |

| 4 | 4-Methoxyphenylboronic acid | 0.1 | 25 | 95 |

| 5 | 2-Thienylboronic acid | 0.5 | 30 | 93 |

Data derived from studies on the C-2 carboxylate isomer, illustrating typical conditions and outcomes.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.govmasterorganicchemistry.com This reaction is instrumental for introducing alkynyl moieties onto aromatic rings. The C-5 bromo position of this compound can be effectively functionalized using this method. For example, Sonogashira coupling has been successfully employed in the total synthesis of natural products containing a bromobenzofuran core, where it was used to introduce a propargyl acetate (B1210297) group. biosynth.com This demonstrates the reaction's utility in building more complex molecular architectures from the benzofuran scaffold.

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagents | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene, Propargyl alcohol | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |

| Copper Salt | CuI | Co-catalyst |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HBr byproduct |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |

The Heck reaction and the Stille coupling are two other cornerstone palladium-catalyzed reactions for C-C bond formation.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. While specific examples on this compound are not prevalent, the C-5 bromo position is a suitable electrophilic partner for this reaction, allowing for the attachment of vinyl groups. masterorganicchemistry.com

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). rsc.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups, making it a robust method for creating C-C bonds. The C-5 bromo position of the title compound can react with various organostannanes (vinyl, aryl, alkynyl) to yield the corresponding coupled products. youtube.com

Table 3: Reactant Overview for Heck and Stille Couplings

| Coupling Reaction | Electrophile | Nucleophilic Partner | Typical Product |

| Heck | This compound | Alkene (e.g., Styrene, Methyl acrylate) | 5-Vinylbenzofuran derivative |

| Stille | This compound | Organostannane (e.g., Vinyltributyltin) | 5-Substituted benzofuran derivative |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemicalbook.comharvard.edu This reaction is a powerful method for synthesizing aryl amines from aryl bromides like this compound. It allows for the introduction of primary and secondary alkyl or aryl amines at the C-5 position, providing access to a wide range of nitrogen-containing derivatives that are of interest in medicinal chemistry. The reaction is known for its broad substrate scope and functional group tolerance. chemicalbook.com

Table 4: Key Components for Buchwald-Hartwig Amination

| Component | Example Reagents | Role |

| Aryl Halide | This compound | Electrophile |

| Amine | Aniline, Morpholine, Benzylamine | Nucleophile |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst source |

| Ligand | RuPhos, XPhos, BINAP | Stabilizes and activates catalyst |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine |

| Solvent | Toluene, Dioxane | Reaction Medium |

Transformations of the Methyl Ester Moiety of this compound

The methyl ester group at the C-3 position is another key functional handle that can undergo various chemical transformations, including hydrolysis, reduction, and amidation.

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-1-benzofuran-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an alkali hydroxide (B78521) like potassium hydroxide in an alcoholic solvent, followed by acidic workup. organic-chemistry.org The resulting carboxylic acid is a versatile intermediate for further reactions, such as amide bond formation. nih.gov

Reduction: The ester can be reduced to a primary alcohol, (5-bromo-1-benzofuran-3-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. nih.gov The reaction typically proceeds in an anhydrous ether solvent like THF, followed by a careful aqueous workup to quench the excess hydride reagent and protonate the resulting alkoxide. biosynth.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. nih.gov

Amidation: The methyl ester can be converted into an amide. This can be achieved in two ways. The first is a two-step process involving hydrolysis to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent (e.g., HBTU, DCC). Alternatively, the ester can be directly converted to an amide or a carbohydrazide (B1668358) by heating with an amine or hydrazine, respectively. tandfonline.com This direct aminolysis is particularly effective with ammonia (B1221849) or primary amines.

Table 5: Summary of Transformations for the C-3 Methyl Ester Group

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | 1. KOH or NaOH, H₂O/EtOH, heat2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄, THF2. H₂O | Primary Alcohol |

| Amidation | R-NH₂, heat OR1. Hydrolysis2. R-NH₂, Coupling Agent | Amide |

Furan Ring Modifications and Dearomatization Reactions of this compound

Beyond transformations of the C3-ester, the benzofuran ring system itself offers avenues for structural modification, including selective saturation of the furan ring or functionalization at various positions on the bicyclic core.

Selective hydrogenation of the furan portion of the benzofuran scaffold, while leaving the benzene ring intact, leads to the formation of 2,3-dihydrobenzofuran (B1216630) derivatives. This dearomatization is a valuable transformation, as the resulting dihydrobenzofuran motif is a core structure in many bioactive molecules.

Recent research has highlighted the efficacy of ruthenium nanoparticles immobilized in a Lewis acidic ionic liquid (Ru@SILP-[ZnCl₄]²⁻) for this selective hydrogenation. acs.org This catalytic system has been shown to be highly active and selective for a broad range of benzofuran substrates, including those with both electron-donating and electron-withdrawing substituents on the benzene ring. acs.org Given this robustness, it is predicted that this compound would be effectively hydrogenated under these conditions to yield Methyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate.

Table 4: Catalytic System for Selective Benzofuran Hydrogenation

| Catalyst | Substrate Scope | Product | Reference |

|---|

The bromine atom at the C5 position serves as a highly valuable synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the site-selective formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new aryl-aryl bond. wikipedia.org Research on the closely related isomer, methyl 5-bromobenzofuran-2-carboxylate, has shown that it undergoes efficient Suzuki coupling with various arylboronic acids using a palladium complex as a catalyst. researchgate.net This provides strong evidence that the C5 position of this compound can be readily arylated under similar conditions.

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene at the C5 position. wikipedia.org This reaction has been successfully applied to other 5-bromobenzofuran (B130475) derivatives, such as 2-acetyl-5-bromobenzofuran, demonstrating the reactivity of the C5-bromo position towards Heck coupling partners like styrene. researchgate.net

Sonogashira Coupling: This reaction allows for the introduction of an alkyne group at the C5 position by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is catalyzed by a combination of palladium and copper(I) salts. wikipedia.orgorganic-chemistry.org This method is widely used for the alkynylation of aryl halides and is expected to be effective for this compound. researchgate.netnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Reagents | Resulting C5-Substituent | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd Catalyst, Base | Aryl | wikipedia.orgresearchgate.net |

| Mizoroki-Heck | Alkene | Pd Catalyst, Base | Alkenyl | wikipedia.orgresearchgate.net |

Strategic Applications of Methyl 5 Bromobenzofuran 3 Carboxylate in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems Utilizing Methyl 5-bromobenzofuran-3-carboxylate

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of complex heterocyclic frameworks. The presence of the bromine atom at the 5-position allows for the introduction of diverse substituents through cross-coupling reactions, while the ester at the 3-position can be readily modified or involved in cyclization reactions.

Synthesis of Novel Triazolone Frameworks Derived from this compound

While direct synthesis of triazolone frameworks starting from this compound is not extensively documented, the closely related benzofuran-2-carboxylate scaffold has been successfully utilized to create 1,2,3-triazole derivatives. A facile and efficient synthetic route has been developed for substituted benzofuran-2-carboxylate 1,2,3-triazoles by reacting prop-2-yn-1-yl benzofuran-2-carboxylate with various substituted aryl/benzyl azides. niscair.res.in This reaction proceeds via a standard click chemistry approach in a DMF/H2O system, offering good yields, mild reaction conditions, and environmental friendliness. niscair.res.in This methodology suggests a plausible pathway for the synthesis of triazolone frameworks from this compound by first converting the methyl ester to a propargyl ester, followed by a cycloaddition with an appropriate azide.

Access to Diverse Fused-Ring and Bridged-Ring Systems through this compound

The benzofuran (B130515) nucleus is a common motif in many natural products and serves as a precursor for the synthesis of various fused heterocyclic systems. rsc.org Research has demonstrated the synthesis of novel 5-bromobenzofuran-based heterocycles, showcasing the versatility of this scaffold. sciepub.com For instance, condensation of 2-acetyl-5-bromobenzofuran with hydrazine derivatives has been shown to afford hydrazone derivatives, which can be further cyclized to yield various fused heterocyclic systems. sciepub.com

The synthesis of benzo-fused heterocycles often involves isomerization and ring-closing metathesis reactions. core.ac.uk While specific examples starting from this compound are not prevalent, the general strategies for constructing fused and bridged ring systems from benzofuran precursors are well-established. acs.orgnih.gov These methods often rely on transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones or intramolecular cyclization of appropriately functionalized benzofuran derivatives. acs.orgnih.gov The bromine atom on this compound provides a handle for introducing the necessary functionality to facilitate such cyclizations.

Design and Synthesis of Chemically Diverse Scaffolds for Chemical Biology Research Employing this compound

Benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds are recognized as core components in a vast number of biologically active compounds, including approved drugs. acs.orgresearchgate.net The development of efficient synthetic protocols for the preparation of libraries based on these scaffolds is therefore of significant interest in medicinal chemistry and chemical biology. acs.orgresearchgate.net

A diversity-oriented synthesis approach has been reported for the preparation of libraries based on 3-carboxy-2-aryl-benzofuran and 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffolds. acs.orgdiva-portal.org This strategy utilizes commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines as building blocks. acs.orgdiva-portal.org The synthesis begins with the reaction of salicylaldehydes with ethyl 2-diazoacetate to form 3-carboxyfunctionalized benzofurans. acs.org Subsequent arylation and amidation steps allow for the generation of a diverse set of compounds. The resulting libraries consist of lead-like compounds with favorable physicochemical properties for screening in chemical biology research. acs.orgdiva-portal.org this compound, with its inherent bromine handle, is an excellent candidate for such diversity-oriented synthesis, allowing for further diversification through cross-coupling reactions.

Multi-Component Reactions Incorporating the this compound Unit

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. The development of MCRs for the synthesis of 2,3-dihydrobenzofuran derivatives has been reported. oup.comoup.com One such reaction involves the cascade reaction of salicylaldehydes, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS) to afford highly substituted 2,3-dihydrobenzofurans in moderate to good yields. oup.com

While specific MCRs incorporating this compound are not explicitly detailed in the current literature, its structural features make it a promising candidate for such reactions. For instance, a domino three-component coupling reaction of arynes with DMF and active methylenes or methines has been studied for the synthesis of dihydrobenzofurans and benzofurans. mdpi.com The reactivity of the benzofuran core in this compound could potentially be harnessed in similar aryne-based MCRs to generate complex heterocyclic structures.

Library Synthesis and Combinatorial Chemistry Utilizing this compound as a Core Building Block

The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently targeted in library synthesis and combinatorial chemistry efforts. nih.gov The diversity-oriented synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds highlights the utility of these core structures in generating large collections of compounds for biological screening. acs.orgdiva-portal.org

This compound serves as an excellent starting point for such library synthesis. The ester functionality can be readily converted to a variety of amides, acids, or other functional groups, while the bromine atom provides a site for introducing diversity through a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality allows for the rapid and efficient generation of a large number of analogs with diverse substitution patterns at both the 3- and 5-positions of the benzofuran ring. The resulting libraries of compounds can then be screened to identify new hits and leads for drug discovery programs.

Computational Chemistry and Mechanistic Insights into Reactions of Methyl 5 Bromobenzofuran 3 Carboxylate

Density Functional Theory (DFT) Studies on Reaction Pathways Involving Methyl 5-bromobenzofuran-3-carboxylate

No published DFT studies detailing the reaction pathways, transition states, or activation energies for reactions involving this compound were found. Such studies would be invaluable for understanding its reactivity in, for example, cross-coupling reactions or further functionalization of the benzofuran (B130515) core.

Molecular Dynamics Simulations of Intermediates and Transition States in Reactions of this compound

There is no available literature on the use of molecular dynamics simulations to explore the conformational landscape or the solvent effects on the intermediates and transition states of reactions with this compound.

Theoretical Predictions of Reactivity and Selectivity in this compound Functionalization

Without computational studies, theoretical predictions regarding the regioselectivity and stereoselectivity of functionalization reactions on the this compound molecule cannot be substantiated with specific data such as calculated atomic charges, frontier molecular orbital analysis, or electrostatic potential maps.

Electronic Structure Analysis of the Benzofuran System in this compound

A detailed electronic structure analysis, including the impact of the bromo and methyl carboxylate substituents on the aromaticity and electronic properties of the benzofuran ring system, has not been specifically reported for this molecule. While general principles can be inferred from studies on related benzofurans, a specific analysis for this compound is not available.

Future Directions and Emerging Research Avenues for Methyl 5 Bromobenzofuran 3 Carboxylate

Development of More Efficient and Sustainable Synthetic Protocols for Methyl 5-bromobenzofuran-3-carboxylate

The pursuit of more efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For the synthesis of this compound and related benzofurans, research is moving beyond traditional methods, which often involve harsh conditions and stoichiometric reagents.

Future efforts will likely focus on the adoption of green chemistry principles . This includes the use of greener solvents, such as deep eutectic solvents (DES), which have been reported as eco-friendly media for the synthesis of benzofuran (B130515) derivatives. nih.gov For instance, a one-pot synthesis of benzofuran derivatives has been achieved using a copper iodide catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.gov The development of catalyst-free methods is another promising avenue. Researchers have successfully synthesized benzofuran derivatives through cascade reactions between nitroepoxides and salicylaldehydes using potassium carbonate in DMF, avoiding the need for metal catalysts. acs.org Such approaches, if adapted for this compound, could significantly reduce the environmental impact of its production.

Furthermore, the use of alternative energy sources, such as microwave and ultrasound irradiation, is gaining traction for the synthesis of heterocyclic compounds. nih.govresearchgate.net These techniques can dramatically reduce reaction times and improve yields. nih.gov The application of these technologies to the synthesis of this compound could lead to more time- and energy-efficient processes.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |

| Deep Eutectic Solvents (DES) | Use of biodegradable and low-cost solvents. | Reduced environmental impact, potential for catalyst recycling. | nih.gov |

| Catalyst-Free Reactions | Avoidance of transition metal catalysts. | Reduced cost, simplified purification, lower toxicity of final products. | acs.org |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. | Increased efficiency, higher yields, and cleaner reactions. | researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation. | Reduced reaction times, improved yields, and milder reaction conditions. | nih.gov |

| Visible-Light Photoredox Catalysis | Use of light as a renewable energy source. | Mild reaction conditions, high functional group tolerance, and access to unique reaction pathways. | mdpi.com |

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The integration of synthetic processes into flow chemistry and automated platforms offers significant advantages in terms of reproducibility, scalability, safety, and efficiency. nih.govvapourtec.com While the direct application to this compound is not yet widely reported, the synthesis of other heterocyclic compounds on such platforms provides a clear roadmap for future research. researchgate.netresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. A notable example is the electrochemical synthesis of substituted benzofurans in a microcontinuous flow system, which offers a green and practical method for their preparation. acs.org Adapting the synthesis of this compound to a flow process could enable on-demand production and facilitate process optimization.

Automated synthesis platforms , often coupled with flow reactors, can accelerate the discovery and development of new derivatives. researchgate.net These systems can perform multi-step syntheses and purifications with minimal human intervention, enabling high-throughput screening of reaction conditions and the generation of compound libraries. nih.gov The use of cartridge-based systems, which contain pre-packaged reagents for specific transformations, further simplifies the automation process and makes it accessible to a broader range of researchers. youtube.com The application of such automated platforms to the derivatization of this compound could rapidly expand the accessible chemical space.

| Technology | Key Features | Potential Benefits for this compound | References |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved reproducibility, easier scalability, precise control over reaction parameters. | youtube.comacs.org |

| Automated Synthesis Platforms | Robotic systems for multi-step synthesis and purification. | High-throughput synthesis, rapid reaction optimization, and generation of compound libraries. | nih.govresearchgate.net |

| Cartridge-Based Synthesis | Pre-packaged reagents for specific reactions. | Ease of use, standardization of reactions, and accessibility for non-specialists. | youtube.com |

Expansion of Synthetic Utility through Novel Catalytic Systems for this compound Transformations

The bromine atom and the ester group on the this compound scaffold provide two key handles for further functionalization. The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. mdpi.com The bromine atom at the 5-position of this compound makes it an ideal substrate for such reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.comnih.gov For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully used in Suzuki cross-coupling reactions to synthesize novel biaryl-containing benzofuran derivatives. mdpi.com

C-H functionalization represents a paradigm shift in organic synthesis, enabling the direct conversion of C-H bonds into new functional groups. hw.ac.ukmdpi.com Research into the C-H functionalization of benzofurans is an active area, with methods being developed for the regioselective introduction of alkyl, aryl, and other groups. hw.ac.ukicchafoundation.org.in The application of these methods to this compound could provide access to a diverse array of novel derivatives that would be difficult to synthesize using traditional methods. For example, ruthenium-catalyzed C-H alkenylation and aerobic annulation have been used to synthesize functionalized diarylbenzofurans. rsc.org

Other transition metals, such as copper, nickel, and gold , are also being explored for novel transformations of benzofurans. researchgate.netthieme-connect.com Copper-catalyzed intramolecular cross-coupling of gem-dibromoolefins has been shown to be a mild approach to 2-bromo benzofused heterocycles. thieme-connect.com Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation has also been reported. nih.gov Gold-catalyzed cyclization of alkynylphenols is another powerful method for constructing the benzofuran ring. researchgate.net

| Catalytic System | Transformation | Potential Application to this compound | References |

| Palladium Catalysis | Suzuki-Miyaura cross-coupling. | Introduction of aryl and heteroaryl groups at the 5-position. | mdpi.comnih.gov |

| Ruthenium Catalysis | C-H activation and annulation. | Direct functionalization of the benzofuran core. | rsc.org |

| Cobalt Catalysis | C-H functionalization. | Amide-directed functionalization of the benzofuran scaffold. | icchafoundation.org.in |

| Copper Catalysis | Intramolecular cross-coupling. | Synthesis of halogenated benzofuran derivatives. | thieme-connect.com |

| Nickel Catalysis | Cross-coupling via C-F activation. | Potential for orthogonal functionalization. | nih.gov |

| Gold Catalysis | Cyclization of alkynylphenols. | Alternative routes to the benzofuran core. | researchgate.net |

Exploration of New Chemical Space through Advanced Derivatization of this compound

The exploration of new chemical space is essential for the discovery of novel molecules with unique biological activities and material properties. nih.gova-z.lu this compound serves as an excellent starting point for such explorations due to its inherent functionality.

Diversity-oriented synthesis (DOS) is a strategy aimed at the rapid generation of structurally diverse and complex molecules. acs.org By applying a series of transformations to the this compound core, it is possible to create libraries of compounds with a wide range of substituents and stereochemical arrangements. For example, libraries based on 3-carboxy 2-aryl benzofuran scaffolds have been prepared using commercially available starting materials. acs.org

The synthesis of highly substituted benzofurans is another area of active research. rsc.org Methods involving substituent migration, such as the Jacobsen rearrangement, have been employed to prepare multi-aryl-substituted and fully substituted benzofurans. rsc.org The application of such strategies to derivatives of this compound could lead to the discovery of molecules with novel steric and electronic properties.

The benzofuran scaffold is a known pharmacophore present in many biologically active compounds, including those with anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgnih.gov By systematically modifying the structure of this compound, it is possible to explore the structure-activity relationships (SAR) and identify new lead compounds for drug discovery. For instance, benzofuran derivatives have been investigated as inhibitors of farnesyltransferase and histone lysine-specific demethylase 1 (LSD1), both of which are important targets in oncology. nih.gov

| Derivatization Strategy | Goal | Relevance to this compound | References |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse compound libraries. | Rapid exploration of the chemical space around the benzofuran scaffold. | acs.org |

| Synthesis of Highly Substituted Analogs | Creation of sterically and electronically unique molecules. | Access to novel derivatives with potentially enhanced biological activity or material properties. | rsc.org |

| Pharmacophore-Based Design | Development of new therapeutic agents. | Leveraging the known biological activities of the benzofuran core to design new drugs. | nih.govnih.gov |

| Synthesis of Polycyclic Scaffolds | Construction of complex, multi-ring systems. | Access to novel molecular architectures with unique three-dimensional shapes. | rsc.org |

Q & A

Q. Validation :

- TLC monitors reaction progress.

- NMR (¹H/¹³C) confirms regioselectivity of bromination and ester formation .

- Mass spectrometry verifies molecular weight and purity .

How is crystallographic data for this compound refined, and what challenges arise?

Advanced

Refinement Workflow :

Q. Challenges :

- Disorder in Bromine Substituents : Resolved using PART instructions in SHELXL to model split positions .

- Twinning : Addressed with TWIN/BASF commands in SHELXL for data integration .

How can reaction conditions be optimized to improve yield and purity?

Advanced

Methodological Approaches :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing intermediates .

- Temperature Control : Low temperatures (−10°C to 0°C) reduce side reactions during electrophilic substitution .

- Continuous Flow Reactors : Enable precise control of residence time and mixing, improving reproducibility and scalability .

Q. Yield Analysis :

- HPLC quantifies purity post-synthesis.

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., catalyst loading, stoichiometry) .

How do structural modifications influence biological activity in SAR studies?

Advanced

Key Modifications :

- Halogen Substitution : Bromine at C5 enhances lipophilicity and target binding (e.g., enzyme active sites) compared to chlorine or fluorine .

- Ester vs. Carboxylic Acid : Methyl ester improves cell permeability over free carboxylic acid .

Q. Methodology :

- Molecular Docking : Tools like AutoDock Vina predict binding modes with targets (e.g., kinases) .

- In Vitro Assays : Compare IC₅₀ values of analogs (e.g., ethyl vs. methyl esters) to quantify potency shifts .

How to resolve contradictions in bioactivity data across studies?

Advanced

Root Cause Analysis :

- Purity Discrepancies : Validate compound integrity via HPLC (>95% purity) and elemental analysis .

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Solubility Effects : Use DMSO concentration controls to rule out solvent interference .

Q. Statistical Tools :

- Meta-Analysis : Pool data from multiple studies to identify trends.

- ANOVA : Test significance of observed activity differences .

What computational methods predict the reactivity of this compound?

Advanced

DFT Calculations :

- Gaussian 16 : Optimize geometry at B3LYP/6-31G(d) level to map electron density around bromine for nucleophilic attack sites .

- Transition State Analysis : Identify energy barriers for ester hydrolysis or Suzuki coupling reactions .

Q. MD Simulations :

- GROMACS : Simulate solvation effects on stability in aqueous vs. organic phases .

How does crystallographic data inform synthetic route design?

Advanced

Case Study :

- Torsion Angle Analysis : XRD reveals steric hindrance at C3 ester, guiding the use of bulky base catalysts (e.g., DBU) to prevent side reactions during synthesis .

- Packing Motifs : Hydrogen-bonding patterns in the crystal lattice suggest optimal recrystallization solvents (e.g., ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.